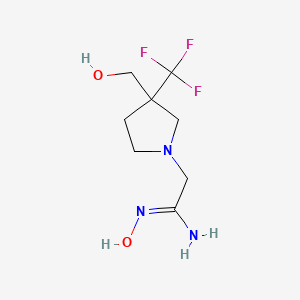![molecular formula C14H8F3NO3S2 B13426319 5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
5-Cyano-5H-dibenzo[b,d]thiophenium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is a sulfur-based reagent known for its role in electrophilic cyanation and cyanocyclizations. This compound is particularly valued for its ability to introduce cyano groups into various organic substrates, making it a versatile tool in synthetic organic chemistry .
Méthodes De Préparation
The synthesis of 5-Cyano-5H-dibenzo[b,d]thiophenium triflate involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride (Tf2O) followed by a reaction with trimethylsilyl cyanide (TMSCN). This method is scalable and does not require Lewis acid activation, making it efficient and practical for laboratory and industrial applications .
Analyse Des Réactions Chimiques
5-Cyano-5H-dibenzo[b,d]thiophenium triflate undergoes various types of chemical reactions, including:
Electrophilic Cyanation: This compound is used to introduce cyano groups into electron-rich substrates such as amines, thiols, silyl enol ethers, alkenes, and polyaromatic hydrocarbons.
Cyanocyclizations: It can promote biomimetic cyanocyclization cascade reactions, which are not typically facilitated by other electrophilic cyanation reagents.
Common reagents and conditions used in these reactions include triflic anhydride and trimethylsilyl cyanide. The major products formed from these reactions are cyano-substituted organic compounds, which serve as precursors to amines, amides, aldehydes, carboxylic acids, and nitrogen-containing heterocycles .
Applications De Recherche Scientifique
5-Cyano-5H-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Cyano-5H-dibenzo[b,d]thiophenium triflate exerts its effects involves the activation of dibenzo[b,d]thiophene-5-oxide with triflic anhydride, followed by the transfer of the cyano group from trimethylsilyl cyanide. This process does not require Lewis acid activation, making it a unique and efficient method for electrophilic cyanation .
Comparaison Avec Des Composés Similaires
5-Cyano-5H-dibenzo[b,d]thiophenium triflate is unique in its ability to promote challenging transformations such as biomimetic cyanocyclization cascade reactions. Similar compounds include:
- N-cyano sulfonamides
- N-cyanobenzotriazole
- N-cyanobenzoimidazole
- Cyanobenziodoxone
These compounds also serve as electrophilic cyanation reagents but often require stronger nucleophiles or additional activation steps, making this compound a more versatile and efficient option .
Propriétés
Formule moléculaire |
C14H8F3NO3S2 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
dibenzothiophen-5-ium-5-carbonitrile;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H8NS.CHF3O3S/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
VIKNGIDMXVLCHQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C#N.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


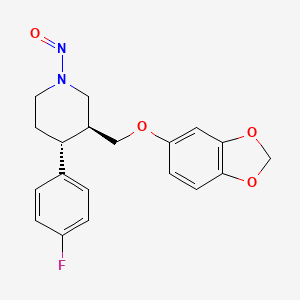
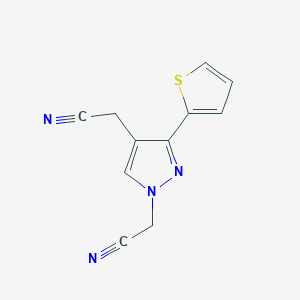
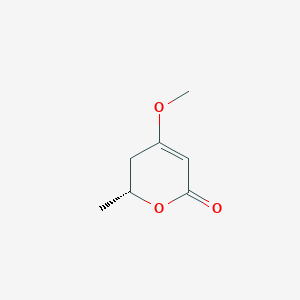
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)


![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
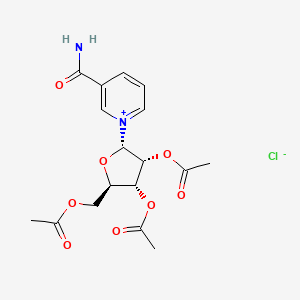
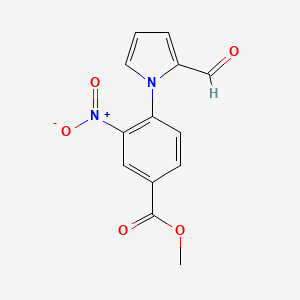
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
